2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde group attached to a 3-(3,5-dichlorophenyl)-3-oxopropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3,5-dichlorobenzoyl chloride with thiobenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)benzonitrile
- 3-(3,5-Dichlorophenyl)propionic acid
- 2-(3-(3-Chlorophenyl)-1-(2,4-dichlorophenyl)-3-oxopropyl)cyclooctanone
Uniqueness
2-[3-(3,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde is unique due to the presence of both a thiobenzaldehyde group and a 3-(3,5-dichlorophenyl)-3-oxopropyl moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H12Cl2OS |
---|---|
Molecular Weight |
323.2 g/mol |
IUPAC Name |
2-[3-(3,5-dichlorophenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H12Cl2OS/c17-14-7-13(8-15(18)9-14)16(19)6-5-11-3-1-2-4-12(11)10-20/h1-4,7-10H,5-6H2 |
InChI Key |
YUEXVRWPGGNJLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl)C=S |
Origin of Product |
United States |
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